molecular formula C40H23Cl2N15Na6O19S6 B13417345 hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate

hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate

Cat. No.: B13417345
M. Wt: 1418.9 g/mol
InChI Key: ZFUHFOADMIPXNV-NZHDPOKYSA-H
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Description

Hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate is a complex organic compound. It is characterized by its multiple sulfonate groups, triazine rings, and azo linkages. Compounds of this nature are often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Formation of the triazine rings: This can be achieved through the reaction of cyanuric chloride with appropriate amines.

    Introduction of sulfonate groups: Sulfonation reactions are carried out using sulfuric acid or chlorosulfonic acid.

    Azo coupling reactions: These involve the reaction of diazonium salts with aromatic compounds to form azo linkages.

Industrial Production Methods

Industrial production may involve large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Azo linkages can be reduced to form amines.

    Substitution: The triazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium dithionite, zinc dust.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted triazines.

Scientific Research Applications

Chemistry

    Dyes and Pigments: Used in the textile industry for coloring fabrics.

    Analytical Chemistry: As indicators in titrations.

Biology and Medicine

    Biological Staining: Used in microscopy for staining tissues.

    Pharmaceuticals: Potential use in drug development for targeting specific pathways.

Industry

    Textiles: As mentioned, for dyeing fabrics.

    Plastics: As colorants in plastic manufacturing.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo linkages and sulfonate groups allow it to bind to fibers and tissues, making it effective as a dye and stain. The triazine rings provide stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    Hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-oxonaphthalene-2,7-disulfonate: A similar compound with slight variations in the structure.

    Hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate: Another variant with different substituents.

Uniqueness

The unique combination of triazine rings, azo linkages, and multiple sulfonate groups makes this compound particularly effective in its applications. Its stability and reactivity are key factors that distinguish it from other similar compounds.

Properties

Molecular Formula

C40H23Cl2N15Na6O19S6

Molecular Weight

1418.9 g/mol

IUPAC Name

hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate

InChI

InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-24(26(15-20)79(65,66)67)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-10-8-21(16-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,55H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6/b56-54?,57-33-;;;;;;

InChI Key

ZFUHFOADMIPXNV-NZHDPOKYSA-H

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N/N=C\4/C(=CC5=CC(=C(C(=C5C4=O)N)N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)NN=C4C(=CC5=CC(=C(C(=C5C4=O)N)N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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